An In-depth Technical Guide to Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is limited in publicly accessible literature. This guide has been constructed by leveraging data from its close structural analog, ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate (CAS 1435402-18-8), and other related isomers. All properties and protocols are presented with this scientific extrapolation in mind.
Introduction
Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is a multifaceted organic compound characterized by a methoxypyridine ring linked to a β-keto ester functional group. This unique arrangement of functional groups imparts a rich chemical reactivity, making it a valuable intermediate in synthetic organic chemistry. The pyridine ring, a common scaffold in medicinal chemistry, combined with the versatile β-keto ester moiety, positions this molecule as a promising building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of its extrapolated chemical and physical properties, a proposed synthetic route, and a discussion of its potential applications in drug discovery and development.
Chemical and Physical Properties
The properties of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate are predicted based on its structure and comparison with analogous compounds.
Structure and Nomenclature
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IUPAC Name: methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate
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Molecular Formula: C₁₀H₁₁NO₄
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Molecular Weight: 209.20 g/mol [1]
The chemical structure is depicted in the diagram below:
Caption: Chemical structure of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate.
Predicted Physical Properties
The following table summarizes the predicted physical properties, primarily extrapolated from its ethyl ester analog and other related isomers.
| Property | Predicted Value |
| Physical State | Likely a liquid or low-melting solid |
| Boiling Point | Not determined; expected to be slightly lower than the ethyl ester |
| Melting Point | Not determined |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Spectroscopic Data (Predicted)
Based on the structure, the following spectroscopic characteristics are anticipated:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.9-4.1 ppm), the methyl ester group (a singlet around 3.7-3.8 ppm), the methylene protons of the keto-ester backbone (a singlet around 4.0-4.2 ppm), and distinct signals for the three protons on the pyridine ring.
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¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the ketone and ester, the carbons of the pyridine ring (with the carbon attached to the methoxy group being significantly shifted downfield), the methoxy carbon, the methyl ester carbon, and the methylene carbon.
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IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1680-1750 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Chemical Reactivity and Synthesis
The reactivity of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is dominated by the β-keto ester moiety.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this molecule will exist as an equilibrium mixture of keto and enol tautomers.[2][3][4][5] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation. The equilibrium position is influenced by the solvent polarity.[6]
Caption: Keto-enol tautomerism of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate.
Reactivity
The presence of the pyridine ring and the β-keto ester makes this compound a versatile synthon. The methylene group between the two carbonyls is acidic and can be deprotonated to form a nucleophilic enolate, which can participate in various C-C bond-forming reactions. The pyridine nitrogen can act as a Lewis base or be involved in directing metallation reactions. The carbonyl groups are susceptible to nucleophilic attack. This combination of reactive sites allows for its use in the synthesis of a wide range of heterocyclic systems. For instance, similar β-keto esters are used in the synthesis of pyrazoles, triazoles, and pyridinones.[7]
Proposed Synthesis
A plausible synthetic route to methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate would involve a Claisen condensation reaction. The starting materials would be methyl 2-methoxynicotinate and methyl acetate.
Step-by-step Protocol:
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Preparation of the Enolate: A strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is used to deprotonate methyl acetate to form its corresponding enolate. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Claisen Condensation: The enolate solution is then slowly added to a solution of methyl 2-methoxynicotinate in the same anhydrous solvent at a low temperature (e.g., 0 °C) to control the exothermic reaction.
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Reaction Quench and Work-up: After the reaction is complete, it is carefully quenched with a dilute acid (e.g., acetic acid or dilute HCl) to neutralize the reaction mixture.
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Extraction and Purification: The product is then extracted into an organic solvent, washed with brine, and dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate.
Caption: Proposed synthetic workflow for methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate.
Applications in Research and Drug Development
The structural motifs present in methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate suggest its potential as a key intermediate in the synthesis of biologically active molecules.
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Scaffold for Heterocyclic Synthesis: The β-keto ester functionality is a classic precursor for the synthesis of various heterocycles. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines. These heterocyclic cores are prevalent in many approved drugs.
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Building Block for Bioactive Molecules: Methoxypyridine derivatives have been explored as gamma-secretase modulators, which are of interest in the treatment of Alzheimer's disease. Furthermore, the pyridine ring is a common feature in kinase inhibitors, a major class of anti-cancer drugs. The title compound could serve as a starting material for the synthesis of novel kinase inhibitors or other targeted therapies.
Safety and Handling
While a specific safety data sheet for methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is not available, general precautions for handling similar β-keto esters and pyridine derivatives should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is a compound with significant synthetic potential, particularly in the fields of medicinal chemistry and drug discovery. Although direct experimental data is not widely available, its properties and reactivity can be reliably extrapolated from its close analogs. Its unique combination of a methoxypyridine ring and a β-keto ester functionality makes it an attractive building block for the creation of diverse and complex molecular architectures. Further research into the synthesis and applications of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- PubChem. (n.d.). Methyl 3-(3-methoxyphenyl)-3-oxopropanoate.
- Sigma-Aldrich. (n.d.). Methyl 3-(2-methoxyphenyl)-3-oxopropanoate.
- NextSDS. (n.d.). methyl 3-methoxy-2-oxopropanoate — Chemical Substance Information.
- ACS Publications. (2017). Copper-Catalyzed Oxidative Coupling of β-Keto Esters with N-Methylamides for the Synthesis of Symmetrical 2,3,5,6-Tetrasubstituted Pyridines. The Journal of Organic Chemistry.
- ACS Publications. (n.d.).
- NextSDS. (n.d.). methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate — Chemical Substance Information.
- Advanced ChemBlocks. (2026). Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate 95%.
- IntechOpen. (2022).
- RSC Publishing. (n.d.). The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. Journal of the Chemical Society C: Organic.
- BLDpharm. (n.d.). 1435402-18-8|Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate.
- BLDpharm. (n.d.). 1512587-87-9|Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate.
- Sigma-Aldrich. (n.d.). methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate.
- Beilstein Journals. (n.d.).
- PMC. (n.d.). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines.
- The Royal Society of Chemistry. (2013).
- Chemistry Steps. (2024).
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
- ChemicalBook. (n.d.).
- The Royal Society of Chemistry. (2014).
- PMC. (n.d.).
- OpenStax. (2023). 22.1 Keto–Enol Tautomerism. Organic Chemistry.
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
- European Journal of Chemistry. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)
- PubChem. (n.d.). Methyl 3-(3-methoxyphenyl)
- MDPI. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.
- SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- PubChemLite. (n.d.). Ethyl 3-(2-chloropyridin-3-yl)
- ChemicalBook. (n.d.).
Sources
- 1. 1512587-87-9|Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 2. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orientjchem.org [orientjchem.org]
- 7. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
